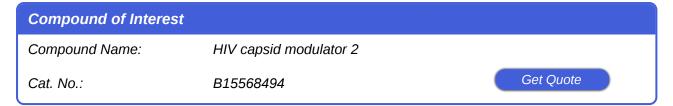


A Structural Showdown: Unraveling the Binding Modes of HIV Capsid Inhibitors

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A Comparative Guide for Researchers and Drug Development Professionals

The HIV-1 capsid, a conical protein shell encasing the viral genome, has emerged as a critical target for a new generation of antiretroviral drugs. Its intricate assembly and disassembly are vital for multiple stages of the viral lifecycle, making it a prime target for therapeutic intervention. This guide provides a detailed structural comparison of three major classes of HIV capsid inhibitors—PF74, Lenacapavir (GS-6207), and Bevirimat—highlighting their distinct binding modes and the experimental techniques used to characterize them.

Quantitative Comparison of Inhibitor Potency and Binding Affinity

The following table summarizes key quantitative data for the selected HIV capsid inhibitors, offering a direct comparison of their antiviral efficacy and binding characteristics.



| Inhibitor | Target Site | EC50 | IC50 | Dissociation Constant (Kd) |
|--------------------------|-------------------------|----------------|-----------------|-------------------------------|
| PF74 | NTD-CTD Interface | 0.56 μM[1] | - | 0.12 - 0.26 μΜ |
| Lenacapavir (GS-6207) | NTD-CTD Interface | 23 - 105 pM[2] | - | 215 pM |
| Bevirimat | CA-SP1 Cleavage Site | - | 1.1 - 4.7 nM[3] | - |

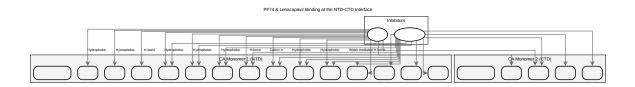
Binding Mode 1: The PF74 and Lenacapavir Pocket at the NTD-CTD Interface

Both PF74 and the potent, long-acting inhibitor Lenacapavir bind to a highly conserved pocket at the interface between the N-terminal domain (NTD) of one capsid protein (CA) monomer and the C-terminal domain (CTD) of an adjacent monomer within the capsid hexamer.[4][5][6][7][8] [9][10] This "FG-binding pocket" is also utilized by host cell factors like CPSF6 and NUP153, which are crucial for nuclear import of the virus.[7] By occupying this site, these inhibitors disrupt critical interactions required for both the early and late stages of the viral lifecycle, including uncoating, nuclear transport, and capsid assembly.[1]

Lenacapavir, with its significantly higher potency, forms more extensive interactions within this pocket compared to PF74, leading to hyper-stabilization of the capsid lattice.[1][5] This hyper-stabilization is thought to be a key aspect of its powerful antiviral activity.[11]

Below is a diagram illustrating the binding of PF74 and Lenacapavir to the NTD-CTD interface, highlighting the key interacting residues.





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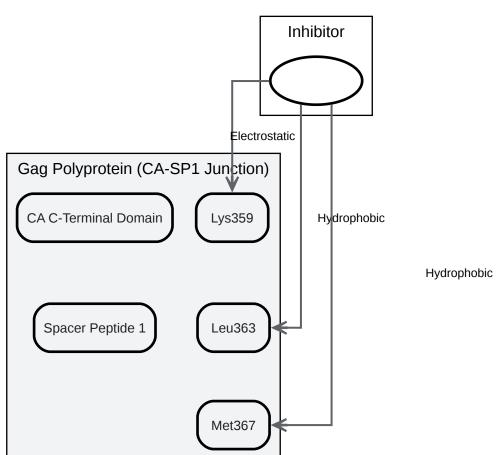
Caption: Binding of PF74 and Lenacapavir at the NTD-CTD interface.

Binding Mode 2: Bevirimat at the CA-SP1 Cleavage Site

Bevirimat represents a different class of capsid-targeting antivirals known as maturation inhibitors. It specifically targets the cleavage site between the capsid protein (CA) and the spacer peptide 1 (SP1) in the Gag polyprotein precursor.[3][12] This cleavage is the final step in the maturation of the virus, and its inhibition results in the production of immature, non-infectious virions with aberrant core morphology.[3] Bevirimat binds to and stabilizes a six-helix bundle formed by the CA-SP1 junction, thereby preventing the viral protease from accessing and cleaving this site.[13]

The diagram below illustrates the binding of Bevirimat to the CA-SP1 cleavage site, highlighting the key interacting residues.





Bevirimat Binding at the CA-SP1 Cleavage Site

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Caption: Bevirimat binding at the CA-SP1 cleavage site.

Experimental Protocols

The structural and quantitative data presented in this guide are derived from a variety of sophisticated biophysical and structural biology techniques. Below are detailed methodologies for the key experiments cited.



X-ray Crystallography for Capsid-Inhibitor Complex Structure Determination

Objective: To determine the high-resolution three-dimensional structure of the HIV-1 capsid protein in complex with an inhibitor.

Protocol Outline:

- Protein Expression and Purification: The HIV-1 capsid protein (or domains thereof) is expressed in E. coli and purified to homogeneity using a combination of chromatography techniques (e.g., affinity, ion exchange, and size exclusion).
- Crystallization: The purified capsid protein is mixed with the inhibitor at a molar excess.
 Crystallization conditions (e.g., protein concentration, precipitant type and concentration, pH, and temperature) are screened using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals.
- Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[14] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.
- Structure Determination and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using molecular replacement, using a known capsid protein structure as a search model. The inhibitor molecule is then fitted into the electron density map. The final model is refined to improve the fit to the experimental data and to ensure good stereochemistry.[14]

Cryo-Electron Microscopy (Cryo-EM) for Capsid Assembly Analysis

Objective: To visualize the three-dimensional structure of assembled HIV-1 capsids or capsid-inhibitor complexes in a near-native state.

Protocol Outline:

• Sample Preparation: Assembled HIV-1 capsids or in vitro assembled capsid-like particles, with or without the inhibitor, are applied to an EM grid.[4][7][8][15]



- Vitrification: The grid is blotted to create a thin film of the sample, which is then rapidly plunged into liquid ethane to vitrify the sample, preserving its hydrated state.[4][15]
- Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures using a low electron dose to minimize radiation damage.[4][15] A series of images is collected at different tilt angles (for tomography) or of individual particles (for single-particle analysis).
- Image Processing and 3D Reconstruction: The collected images are processed to correct for microscope aberrations and to align the individual particle images or tomographic slices. A three-dimensional reconstruction of the capsid structure is then generated.[4][7][8][15]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association and dissociation kinetics of an inhibitor binding to the HIV-1 capsid protein, allowing for the determination of the dissociation constant (Kd).

Protocol Outline:

- Chip Preparation: A sensor chip with a gold surface is functionalized, and the purified HIV-1 capsid protein (the ligand) is immobilized onto the surface.[16][17][18][19][20]
- Binding Analysis: A solution containing the inhibitor (the analyte) at various concentrations is
 flowed over the sensor surface. The binding of the inhibitor to the immobilized capsid protein
 causes a change in the refractive index at the surface, which is detected in real-time as a
 change in the SPR signal.
- Dissociation Analysis: After the association phase, a buffer solution without the inhibitor is flowed over the surface, and the dissociation of the inhibitor from the capsid protein is monitored as a decrease in the SPR signal.
- Data Analysis: The association and dissociation rate constants (kon and koff) are determined by fitting the sensorgram data to a suitable binding model. The dissociation constant (Kd) is then calculated as the ratio of koff to kon.[16]





Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters of inhibitor binding to the HIV-1 capsid protein, including the binding affinity (Ka, the inverse of Kd), enthalpy (Δ H), and stoichiometry (n).

Protocol Outline:

- Sample Preparation: The purified HIV-1 capsid protein is placed in the sample cell of the
 calorimeter, and the inhibitor is loaded into the injection syringe. Both are in the same buffer
 to minimize heats of dilution.[1][11]
- Titration: A series of small injections of the inhibitor solution is made into the sample cell containing the capsid protein.
- Heat Measurement: The heat released or absorbed upon each injection due to the binding reaction is measured by the calorimeter.
- Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction.[1][21]

Conclusion

The structural and quantitative analysis of different HIV capsid inhibitor binding modes provides invaluable insights for the rational design of novel and more potent antiretroviral therapies. The distinct mechanisms of action of inhibitors targeting the NTD-CTD interface, like PF74 and Lenacapavir, and those targeting the CA-SP1 cleavage site, such as Bevirimat, highlight the multifaceted vulnerability of the HIV-1 capsid. The continued application of advanced experimental techniques will undoubtedly pave the way for the development of next-generation capsid inhibitors with improved efficacy and resistance profiles.

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